molecular formula C9H7F B1399571 1-Ethynyl-3-fluoro-2-methylbenzene CAS No. 1340115-34-5

1-Ethynyl-3-fluoro-2-methylbenzene

Cat. No. B1399571
M. Wt: 134.15 g/mol
InChI Key: PDXPQTPSACFEJE-UHFFFAOYSA-N
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Description

1-Ethynyl-3-fluoro-2-methylbenzene is a chemical compound with the molecular formula C9H7F. It has a molecular weight of 134.15 . The compound is liquid in physical form .


Synthesis Analysis

The synthesis of 1-Ethynyl-3-fluoro-2-methylbenzene could involve electrophilic substitution reactions. In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . The exact synthesis process for this specific compound is not detailed in the available resources.


Molecular Structure Analysis

The molecular structure of 1-Ethynyl-3-fluoro-2-methylbenzene is represented by the InChI code: 1S/C9H7F/c1-3-8-5-4-6-9(10)7(8)2/h1,4-6H,2H3 .


Physical And Chemical Properties Analysis

1-Ethynyl-3-fluoro-2-methylbenzene is a liquid at room temperature . It has a molecular weight of 134.15 . More specific physical and chemical properties such as boiling point, melting point, and solubility are not provided in the available resources.

Scientific Research Applications

Electrochemical Fluorination

1-Ethynyl-3-fluoro-2-methylbenzene and related compounds have been studied for their electrochemical fluorination properties. Momota et al. (1998) examined the fluorination of monofluoromethylbenzene, which is closely related to 1-ethynyl-3-fluoro-2-methylbenzene, demonstrating the potential of these compounds in synthetic chemistry applications (Momota et al., 1998).

Oligonucleotide Synthesis

Griesang and Richert (2002) have explored the use of ethynylfluorobenzene analogs in the synthesis of oligonucleotides. This indicates the applicability of 1-ethynyl-3-fluoro-2-methylbenzene in the field of molecular biology and genetics (Griesang & Richert, 2002).

Imaging Brain Receptors

Siméon et al. (2012) utilized a fluoromethyl-thiazol-4-yl-ethynyl compound for imaging metabotropic glutamate 5 receptors in the brain, highlighting the potential of 1-ethynyl-3-fluoro-2-methylbenzene derivatives in neuroimaging (Siméon et al., 2012).

Photophysics and Material Science

Levitus et al. (2001) investigated 1,4-diethynylbenzenes, which are structurally similar to 1-ethynyl-3-fluoro-2-methylbenzene, for their photophysical properties. This research is relevant for the development of new materials with specific light absorption and emission properties (Levitus et al., 2001).

Safety And Hazards

The compound has been classified with the signal word “Warning” and hazard statements H315, H319, H335 according to GHS07 . These hazard statements correspond to “Causes skin irritation”, “Causes serious eye irritation”, and “May cause respiratory irritation” respectively.

properties

IUPAC Name

1-ethynyl-3-fluoro-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F/c1-3-8-5-4-6-9(10)7(8)2/h1,4-6H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDXPQTPSACFEJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethynyl-3-fluoro-2-methylbenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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